N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-phenylpropanamide N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1000583
InChI: InChI=1S/C16H14ClFN2OS/c17-13-10-12(7-8-14(13)18)19-16(22)20-15(21)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H2,19,20,21,22)
SMILES: C1=CC=C(C=C1)CCC(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl
Molecular Formula: C16H14ClFN2OS
Molecular Weight: 336.8 g/mol

N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-phenylpropanamide

CAS No.:

Cat. No.: VC1000583

Molecular Formula: C16H14ClFN2OS

Molecular Weight: 336.8 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-phenylpropanamide -

Specification

Molecular Formula C16H14ClFN2OS
Molecular Weight 336.8 g/mol
IUPAC Name N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-phenylpropanamide
Standard InChI InChI=1S/C16H14ClFN2OS/c17-13-10-12(7-8-14(13)18)19-16(22)20-15(21)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H2,19,20,21,22)
Standard InChI Key BGKOYIGXXPNCJP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl
Canonical SMILES C1=CC=C(C=C1)CCC(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator